Product packaging for 1-Deoxy-1-morpholino-D-fructose(Cat. No.:)

1-Deoxy-1-morpholino-D-fructose

Cat. No.: B7801155
M. Wt: 249.26 g/mol
InChI Key: WEFIJUJCAJBJLB-HNJRMYHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context within Fructosamine (B8680336) Chemistry and Derivatives

1-Deoxy-1-morpholino-D-fructose (DMF) is classified as a fructosamine derivative and belongs to the family of 1-amino-1-deoxyketoses. Fructosamines are ketoamines formed when the carbonyl group of a sugar, like glucose, reacts non-enzymatically with an amino group of a protein, a process known as glycation. plos.org This initial reaction forms a reversible Schiff base, which then undergoes an Amadori rearrangement to create a more stable ketoamine linkage. wikipedia.orgnih.gov

The term "fructosamine" is often used generically to refer to all ketoamine linkages resulting from the glycation of serum proteins. nih.gov Since albumin is the most plentiful protein in serum, it constitutes about 80% of all glycated serum proteins. athenslab.grheftpathology.com Therefore, measuring fructosamine levels in the blood primarily reflects the extent of albumin glycation and provides a snapshot of average blood glucose concentrations over a period of 2-3 weeks. athenslab.grheftpathology.com

DMF, with its morpholino group attached at the C1 position of the fructose (B13574) backbone, serves as a stable, synthetic analog of the 1-deoxy-1-amino-fructose structures found in naturally glycated proteins. sigmaaldrich.com This structural similarity allows it to be used as a standard and model for studying the broader class of fructosamine compounds and their biochemical implications.

Table 1: Molecular Properties of this compound

Property Value
IUPAC Name (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one nih.gov
CAS Number 6291-16-3 sigmaaldrich.comscbt.com
Molecular Formula C₁₀H₁₉NO₆ sigmaaldrich.comscbt.combiocompare.com
Molecular Weight 249.26 g/mol sigmaaldrich.comscbt.combiocompare.com

| Synonyms | 1-DMF, morpholino-D-fructose, 1-deoxy-1-morpholinofructose nih.gov |

Historical Development and Significance of Amadori Compounds in Biochemical Systems

The conceptual foundation for this compound lies in the discovery of the Amadori rearrangement by Italian chemist Mario Amadori in 1925. wikipedia.org While studying the Maillard reaction—a form of non-enzymatic browning crucial in food chemistry—Amadori described the acid or base-catalyzed isomerization of an N-glycoside of an aldose to the corresponding 1-amino-1-deoxy-ketose. wikipedia.orgnih.gov These resulting ketoamine structures are now known as Amadori compounds or Amadori products. wikipedia.orgbiosyn.com

The synthesis of DMF itself occurred in the mid-20th century, stemming from research into these non-enzymatic glycation reactions. The work of Hodge and Rist in 1953, which highlighted the use of morpholine (B109124) in carbohydrate chemistry, led to the characterization of DMF as a stable Amadori product.

Amadori compounds are of immense significance in biochemical and physiological contexts. They are key intermediates in the Maillard reaction, which in biological systems is referred to as glycation. wikipedia.orgnih.gov The formation of glycated hemoglobin (HbA1c), a critical diagnostic marker for diabetes mellitus, is a direct result of the Amadori rearrangement between glucose and the hemoglobin protein. wikipedia.org Amadori products are relatively stable but can undergo further oxidation and degradation to form irreversible structures known as Advanced Glycation End-products (AGEs). wikipedia.org The accumulation of AGEs is implicated in the long-term complications of diabetes and various aspects of the aging process. plos.orgnih.gov

Role as a Research Tool and Model Compound in Glycation Studies

This compound is widely utilized as a research tool and a model compound in the study of glycation. Its stability under physiological conditions makes it an ideal standard for developing and calibrating assays that measure glycated proteins.

One of the primary applications of DMF is as a standard in fructosamine assays. scbt.com For instance, it is used in the nitroblue tetrazolium (NBT) reduction assay, a common method for quantifying total serum fructosamine. plos.org In this assay, the ketoamine group of fructosamines reduces NBT, and the rate of color formation is proportional to the fructosamine concentration. DMF is used to create a standard curve for accurate quantification. plos.org

Its role extends to being a model compound for elucidating the mechanisms of the Amadori rearrangement and the subsequent formation of AGEs. By using DMF, researchers can study the effects of glycation on protein structure and function in a controlled manner. It serves as an analog for the 1-deoxy-1-amino-fructose moiety present in glycated proteins, facilitating investigations into glycation pathways and the biological consequences of protein modification by sugars. sigmaaldrich.comscientificlabs.co.ukcenmed.com

Table 2: Research Applications of this compound

Application Area Specific Use Reference
Glycation Assays Used as a standard to quantify glycated proteins in serum. scbt.com
Biochemical Research Serves as a model compound to study the glycation process and its effects on cellular functions.
Analytical Methods Employed in the development of assays for detecting glycated proteins. scientificlabs.co.ukcenmed.com
Mechanistic Studies Helps in understanding the Amadori rearrangement's role in converting N-glycosides to 1-amino-1-deoxyketoses.

| Enzymatic Research | Can be used as a substrate for enzymes like fructosamine-3-kinase (FN3K). | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO6 B7801155 1-Deoxy-1-morpholino-D-fructose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)-2-(morpholin-4-ylmethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO6/c12-5-7-8(13)9(14)10(15,17-7)6-11-1-3-16-4-2-11/h7-9,12-15H,1-6H2/t7-,8-,9+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFIJUJCAJBJLB-HNJRMYHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Formation Mechanisms of 1 Deoxy 1 Morpholino D Fructose

Kinetic Studies of Formation and Degradation

The kinetics of the Maillard reaction, particularly the formation and subsequent degradation of the Amadori product, have been the subject of detailed investigation to understand the reaction mechanism and control its progression.

A key study investigated the kinetics of the reaction between glucose and morpholine (B109124) to produce 1-morpholino-1-deoxy-D-fructose. rsc.orgucl.ac.uk This reaction serves as a model for the initial stage of the Maillard reaction. The process begins with the reaction of D-glucose (an aldose) with morpholine (a secondary amine). ucl.ac.uk This condensation forms an unstable Schiff base, which then undergoes the Amadori rearrangement to yield the stable keto-amine, 1-Deoxy-1-morpholino-D-fructose. nih.govresearchgate.net

In the kinetic analysis, glucose (0.1 M) was reacted with varying concentrations of morpholine (0.1–0.3 M), and conversely, morpholine (0.1 M) was reacted with different concentrations of glucose (0.05–0.2 M). rsc.orgucl.ac.uk The reactions were carried out in sealed vials under controlled conditions (pH 3.0, 100 °C, 90% methanol-water) for up to 6 hours. rsc.orgucl.ac.uk Samples were analyzed at specific time intervals to quantify the concentrations of reactants and the Amadori product. ucl.ac.uk The data indicated that the formation of the Amadori product follows second-order kinetics. ucl.ac.uk

The kinetic study of the glucose-morpholine reaction provided quantitative data on the rate of formation of the Amadori product. ucl.ac.uk The analysis confirmed that the reaction follows second-order kinetics, and the highest accumulation of the Amadori product occurred when the initial morpholine concentration was three times that of glucose. ucl.ac.uk

Using both graphical methods with integrated rate laws and numerical solutions of differential rate equations, the study determined the rate constants for the formation and degradation of the Amadori product. rsc.orgucl.ac.uk Both analytical approaches yielded comparable results. ucl.ac.uk The second-order rate constant for the formation of the morpholine Amadori compound was calculated to be 1.87 M⁻¹ h⁻¹. rsc.orgucl.ac.uk The kinetic model also considered the degradation of the Amadori product through two primary pathways: one involving the cleavage of the C-N bond to regenerate the amine and another pathway that proceeds without C-N bond cleavage. ucl.ac.uk

Below is an interactive data table summarizing the key kinetic parameters and conditions from the study.

ParameterValueConditionsSource
Reaction D-Glucose + Morpholine → this compound ucl.ac.uk
Kinetics Order Second-order ucl.ac.uk
Formation Rate Constant (k₀) 1.87 M⁻¹ h⁻¹ rsc.orgucl.ac.uk
pH 3.0 rsc.orgucl.ac.uk
Temperature 100 °C rsc.orgucl.ac.uk
Solvent 90% Methanol-Water rsc.orgucl.ac.uk
Reactant Concentrations Glucose: 0.05–0.2 M; Morpholine: 0.1–0.3 M rsc.orgucl.ac.uk

Theoretical Frameworks of Amadori Rearrangement Relevant to this compound Precursors

The Amadori rearrangement is a cornerstone of carbohydrate chemistry and the Maillard reaction, representing the isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose. wikipedia.org This acid- or base-catalyzed reaction is pivotal in the formation of this compound from its precursors, D-glucose and morpholine. biosyn.comwikipedia.org

The theoretical framework of the Amadori rearrangement involves the intramolecular rearrangement of the Schiff base formed from the initial condensation of the aldose and the amine. The mechanism is understood to proceed through an enol intermediate. The protonation of the imine nitrogen in the Schiff base facilitates the tautomerization to an enaminol, which then rearranges to the more stable ketoamine, the Amadori product. mdpi.com

Computational studies, often employing density functional theory (DFT), have been instrumental in providing a deeper understanding of the reaction mechanism at a molecular level. These theoretical models investigate the energetics and transition states of the reaction pathway. For instance, studies on analogous systems, such as the reaction between ribose and glycine, have shown that the formation of Amadori rearrangement products is influenced by the pH of the reaction medium. researchgate.net Such theoretical investigations indicate that neutral or slightly basic conditions can favor the formation of the enol form of the Amadori product. researchgate.net While direct computational studies on the D-glucose and morpholine system are less common in the provided literature, the principles derived from similar Maillard reaction systems offer valuable insights into the mechanistic details. These theoretical approaches help to rationalize the experimental observations, such as the effect of pH on the reaction rate and product distribution. nih.gov

Interactive Data Table: Factors Influencing Amadori Rearrangement

FactorInfluence on RearrangementTheoretical BasisReference
pH Catalyzes the reaction (acid or base)Protonation of the imine nitrogen facilitates tautomerization. mdpi.com mdpi.comwikipedia.org
Solvent Affects reaction rates and equilibriaPolarity and proticity of the solvent can influence the stability of intermediates and transition states. acs.org
Temperature Increases reaction rateProvides the necessary activation energy for the rearrangement. nih.gov acs.orgnih.gov
Reactant Structure Basicity of the amine and reactivity of the sugarThe nucleophilicity of the amine and the electrophilicity of the sugar's carbonyl group affect the initial condensation and subsequent rearrangement. mdpi.com

Biochemical Interactions and Enzymatic Studies Involving 1 Deoxy 1 Morpholino D Fructose

Substrate Specificity and Catalysis by Fructosamine-3-kinase (FN3K)

Fructosamine-3-kinase (FN3K) is a key enzyme in a protein repair pathway that mitigates the effects of non-enzymatic glycation. nih.govnih.gov This enzyme specifically phosphorylates fructosamine (B8680336) residues on proteins, leading to their destabilization and subsequent removal. nih.gov 1-Deoxy-1-morpholino-D-fructose has been instrumental in characterizing the activity and specificity of this vital enzyme.

Phosphorylation of this compound by FN3K

FN3K catalyzes the phosphorylation of this compound, a reaction that is fundamental to measuring the enzyme's activity. rndsystems.comrndsystems.com This phosphorylation is a key step that ultimately leads to the deglycation of proteins. wikipedia.org The process involves the transfer of a phosphate (B84403) group from ATP to the DMF molecule. researchgate.net The enzymatic activity of FN3K can be quantified by measuring the amount of phosphate released during this reaction. nih.govmdpi.com For instance, the specific activity of recombinant human FN3K has been determined by its ability to phosphorylate DMF. rndsystems.comrndsystems.com Furthermore, this compound's role as a cell-permeable substrate and competitive inhibitor of FN3K has been demonstrated in studies involving human erythrocytes, where its presence led to an increase in the accumulation of glycated hemoglobin. nih.govdiabetesjournals.org

FN3K Activity Assay Parameters using DMF
Parameter Value/Condition
EnzymeRecombinant Human FN3K
SubstrateThis compound (DMF)
ATP Concentration0.2 mM - 3 mM
DMF Concentration1 mM - 2 mM
Incubation Temperature20°C - 37°C
Detection MethodPhosphate release quantification (e.g., malachite green assay)

Elucidation of Phosphate Binding Site on the Sugar Moiety

Research has shown that FN3K phosphorylates the third carbon of the sugar moiety of its substrates. diabetesjournals.orgnih.gov This has been confirmed through tandem mass spectrometry and nuclear magnetic resonance (NMR) analysis of the phosphorylation product of a related compound, 1-deoxy-1-morpholino-psicose, by the related enzyme FN3K-RP. diabetesjournals.orgnih.gov Given the homologous nature of FN3K, it is understood to phosphorylate the same C3 position on the fructose (B13574) portion of its substrates. diabetesjournals.org This phosphorylation at the C3 hydroxyl group destabilizes the fructosamine adduct, leading to its spontaneous decomposition and the regeneration of the original unglycated amine. researchgate.netresearchgate.net

FN3K Specificity for Fructosamine Adducts and Tolerances for N1 Substitutions

FN3K exhibits specificity for 1-deoxy-1-amino fructose adducts. researchgate.net A significant characteristic of this enzyme is its ability to tolerate bulky substituents at the N1 position of the fructose-containing substrate. researchgate.net The morpholino group in this compound serves as a prime example of such a bulky N1 substitution that is well-tolerated by the enzyme. This tolerance is crucial for its function in recognizing and phosphorylating fructosamine residues on large protein molecules. researchgate.net While FN3K can act on various fructosamine adducts, it displays a higher catalytic efficiency (Vmax/KM ratio) for this compound compared to the equivalent ribulosamine, 1-deoxy-1-morpholino-ribulose, justifying its name as fructosamine-3-kinase. diabetesjournals.org

Differentiating Activity from Fructosamine-3-kinase-Related Protein (FN3K-RP)

A protein with significant sequence homology to FN3K, known as Fructosamine-3-kinase-Related Protein (FN3K-RP), has been identified. nih.gov While both enzymes are ketosamine-3-kinases, their substrate specificities differ significantly. Unlike FN3K, FN3K-RP does not phosphorylate fructosamines such as fructoselysine or this compound. diabetesjournals.orgnih.gov

However, both FN3K and FN3K-RP are capable of phosphorylating other ketosamines, specifically those with a D-configuration at the C3 position of the sugar, such as psicosamines and ribulosamines. nih.govnih.gov For example, both enzymes can phosphorylate 1-deoxy-1-morpholino-psicose. nih.gov This distinction in substrate preference highlights that while FN3K has a broader role that includes the deglycation of fructosamines, FN3K-RP is specific to other ketosamine adducts. nih.gov Consequently, this compound can be used as a specific inhibitor to differentiate the activity of FN3K from that of FN3K-RP. nih.gov

Substrate Specificity of FN3K and FN3K-RP
Substrate FN3K Activity FN3K-RP Activity
This compound (a fructosamine)PhosphorylatesNo activity
Fructoselysine (a fructosamine)PhosphorylatesNo activity
1-Deoxy-1-morpholino-psicose (a psicosamine)PhosphorylatesPhosphorylates
1-Deoxy-1-morpholino-ribulose (a ribulosamine)PhosphorylatesPhosphorylates

Modulation of Metabolic Enzyme Pathways

Effects on Glycolysis and Related Enzyme Activities (in the context of deoxyfructose analogs)

The study of deoxyglucose analogs provides insight into how such compounds can interfere with carbohydrate metabolism. Analogs like 2-deoxy-D-glucose act as mimics of D-glucose and can inhibit glycolysis. nih.gov This inhibition occurs because they are phosphorylated by hexokinase, forming 2-deoxy-D-glucose-6-phosphate. This product then accumulates intracellularly and acts as an inhibitor of both hexokinase and glucose-6-phosphate isomerase, key enzymes in the glycolytic pathway. nih.gov

The accumulation of the phosphorylated form of these analogs can also lead to a significant decrease in intracellular ATP levels and depress cellular respiration. nih.gov For instance, the accumulation of 2-deoxyglucose 6-phosphate in cells has been shown to have a direct inhibitory effect on cell respiration, which is not solely related to the inhibition of glycolysis. nih.gov While direct studies on the specific effects of this compound on glycolytic enzymes are not extensively detailed, its nature as a deoxyfructose analog suggests that its phosphorylated form could potentially interact with enzymes of fructose metabolism, although its primary known interaction is with FN3K. The established mechanism of other deoxyglucose analogs provides a framework for understanding how such molecules can modulate key metabolic pathways. nih.gov

Investigation of Potential Enzyme Inhibition

The investigation into the potential enzyme inhibitory effects of this compound (DMF) is an area of ongoing scientific interest. As an analogue of the 1-desoxy-1-amino-fructose radical found in glycated proteins, its primary application has been in the development of glycation assays. nih.govsigmaaldrich.comcenmed.com In this capacity, it serves as a standard for measuring fructosamine levels, which are indicators of protein glycation. scbt.com

While direct, extensive studies detailing the inhibitory action of this compound against a broad range of enzymes are not widely documented, its structural characteristics as a fructose derivative suggest potential interactions with sugar-metabolizing enzymes. An important aspect of its biochemical activity is its role as a substrate for fructosamine-3-kinase (FN3K), an enzyme involved in the deglycation of proteins. This interaction, where DMF acts as a substrate rather than an inhibitor, is crucial for understanding the biological pathways of fructosamines.

The potential for enzyme inhibition is often explored with compounds that mimic natural substrates. Given that many pathogenic organisms rely on the non-mevalonate pathway for isoprene (B109036) biosynthesis, enzymes within this pathway, such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr), are significant targets for inhibitor development. nih.gov Although research on Dxr inhibitors has primarily focused on compounds like fosmidomycin, the exploration of sugar analogues like DMF for similar purposes remains a plausible area for future research. nih.gov

Interactions with Sugar Transporters

The interaction of this compound with sugar transporters is a key area of its biochemical investigation, particularly concerning its ability to act as a substrate or inhibitor. These interactions are critical for understanding how the compound might influence cellular uptake and metabolism of natural sugars.

Assessment as a Substrate or Competitive Inhibitor for Carbohydrate Uniporters (e.g., SWEET family)

Research has identified this compound as a competitive inhibitor of AtSWEET1, a plant-based carbohydrate uniporter belonging to the SWEET family of sugar transporters. The SWEET transporters are integral to various physiological processes in plants and are also found in other kingdoms of life.

The assessment of such interactions often employs fluorescence-based assays. These assays can monitor the transport activity of uniporters by using fluorescently labeled sugar analogues. nih.govnih.gov In a typical experimental setup to evaluate competitive inhibition, the uptake of a fluorescent substrate is measured in the presence of the potential inhibitor. A reduction in fluorescence intensity inside the cell would indicate that the compound is competing with the fluorescent substrate for the transporter's binding site.

A key finding is that for this compound, a lack of an increase in fluorescence in such assays suggests that the compound binds to the transporter without being transported into the cell. This characteristic makes it a valuable tool for probing the active sites of sugar transporters.

The table below summarizes the research findings regarding the interaction of this compound with carbohydrate uniporters.

TransporterOrganism/SystemType of InteractionMethod of AssessmentKey Finding
AtSWEET1PlantCompetitive InhibitorFluorescence-based assaysBinds to the transporter without being transported, indicating a role in probing the active site.

The development of such assays, which can be adapted for high-throughput screening, is crucial for identifying novel inhibitors for sugar transporters like the GLUT family, which are often overexpressed in cancer cells. nih.govnih.govconsensus.app

Biological Activities and Molecular Mechanisms of 1 Deoxy 1 Morpholino D Fructose

Mechanisms of Anti-Glycation Activity

1-Deoxy-1-morpholino-D-fructose, a stable Amadori product, serves as a crucial model compound for studying non-enzymatic glycation. Its interactions with glycation pathways are complex, involving both the inhibition of downstream product formation and a nuanced role in enzymatic deglycation processes.

Inhibition of Advanced Glycation End-Product (AGEs) Formation in vitro and in vivo

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetes and its complications. Research indicates that this compound can inhibit the formation of AGEs both in laboratory settings (in vitro) and in living organisms (in vivo). This inhibitory capacity is a key aspect of its biological activity, positioning it as a potential agent for mitigating AGE-related pathology.

Role in Protein Deglycation Processes

The body possesses enzymatic systems to repair glycated proteins, a process known as deglycation. A key enzyme in this pathway is fructosamine-3-kinase (FN3K). wikipedia.orgnih.gov This enzyme functions by phosphorylating fructosamine (B8680336) residues on proteins, which destabilizes the sugar-protein bond and leads to the detachment of the sugar moiety, effectively repairing the protein. nih.govcore.ac.uk

This compound does not directly cause deglycation; instead, its role is defined by its interaction with FN3K. DMF is recognized and phosphorylated by FN3K, making it a substrate for the enzyme. wikipedia.orgdiabetesjournals.org Because of this, it also acts as a competitive inhibitor of FN3K. diabetesjournals.org By competing with naturally occurring fructosamines (like glycated hemoglobin) for the enzyme's active site, DMF can inhibit the deglycation of these other proteins. nih.gov This has been demonstrated in studies where the presence of DMF in red blood cells led to a significant increase in the glycation of hemoglobin, as DMF occupied the FN3K enzyme and prevented it from removing sugar residues from the hemoglobin molecules. nih.gov Therefore, DMF's primary role in this context is as a tool to study and understand the FN3K-mediated deglycation pathway, rather than as a direct promoter of protein repair.

Summary of Anti-Glycation Mechanisms
MechanismDescriptionKey Finding
AGEs InhibitionPrevents the formation of late-stage glycation products.Demonstrated to inhibit AGEs formation in vitro and in vivo.
Interaction with FN3KActs as a substrate and competitive inhibitor of fructosamine-3-kinase (FN3K).Inhibits the deglycation of other proteins by occupying the FN3K enzyme. nih.govdiabetesjournals.org

Antioxidant and Anti-Inflammatory Activities

Beyond its effects on glycation, this compound exhibits notable antioxidant and anti-inflammatory properties. It directly intervenes in pathways involving free radicals and inflammatory mediators.

Scavenging of Free Radicals

Free radicals are highly reactive molecules that can cause damage to cells, proteins, and DNA through a process called oxidative stress. This compound has been shown to possess the ability to scavenge these harmful free radicals. This direct antioxidant action helps to neutralize oxidative threats before they can inflict cellular damage.

Inhibition of Inflammatory Cytokines

Chronic inflammation is a driver of many diseases. A key component of the inflammatory response is the release of signaling molecules called cytokines. Certain pro-inflammatory cytokines can perpetuate and amplify the inflammatory state. Studies have revealed that this compound can inhibit the production and release of these inflammatory cytokines. This activity suggests a potential to modulate inflammatory responses and reduce inflammation-associated damage.

Reduction of Reactive Oxygen Species Production

Summary of Antioxidant and Anti-Inflammatory Activities
ActivityMechanismEffect
AntioxidantDirectly scavenges free radicals.Neutralizes harmful reactive molecules.
AntioxidantReduces production of Reactive Oxygen Species (ROS).Decreases cellular oxidative stress.
Anti-inflammatoryInhibits the release of inflammatory cytokines.Modulates and dampens the inflammatory response.

Molecular Interactions with Biomacromolecules

This compound (DMF) is a synthetic fructosamine and an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins. sigmaaldrich.comcenmed.com It is utilized in the development of glycation assays. sigmaaldrich.comcenmed.com As an Amadori product, its stability under physiological conditions makes it a valuable tool for studying glycation pathways.

The formation of adducts between electrophilic compounds and lysine (B10760008) residues in proteins is a significant area of study. Aldehydes, for instance, can form stable Schiff base linkages with lysine's amino groups. nih.gov Similarly, this compound, as an Amadori product, participates in the glycation of proteins. This process involves the non-enzymatic reaction between a reducing sugar and the free amino groups of proteins, primarily the ε-amino group of lysine residues. biosyn.comnih.gov

The initial reaction between the carbonyl group of the sugar and the amino group of the protein forms a reversible Schiff base. nih.govbiosyn.com This unstable intermediate then undergoes the Amadori rearrangement to form a more stable ketoamine adduct, known as an Amadori product. biosyn.com In the context of protein glycation by glucose, this adduct is specifically named fructosyl-lysine (B1674161). wikipedia.orgmedchemexpress.com The formation of these adducts is a key step in the generation of advanced glycation end products (AGEs), which are implicated in various physiological and pathological processes. nih.gov

The table below summarizes key aspects of the interaction between this compound and lysine residues.

Interaction AspectDescription
Reactants This compound (or other reducing sugars) and the ε-amino group of lysine residues in proteins.
Initial Product Unstable Schiff base formed via a condensation reaction. nih.govbiosyn.com
Rearrangement Amadori rearrangement of the Schiff base. biosyn.com
Stable Adduct Ketoamine adduct (Amadori product), such as fructosyl-lysine. wikipedia.orgmedchemexpress.com
Significance This is the initial and committed step in the non-enzymatic glycation of proteins, leading to the formation of Advanced Glycation End Products (AGEs). nih.gov

This table provides a simplified overview of the adduct formation process.

The glycation of human serum albumin (HSA) is a well-documented phenomenon, particularly in conditions of hyperglycemia. wjgnet.com This non-enzymatic modification can alter the structure and function of HSA. nih.govwjgnet.com While this compound is primarily used as a standard in glycation assays, the broader context of HSA glycation and its inhibition provides insight into the interactions at play.

Studies have shown that various compounds can inhibit the glycation of proteins like HSA. For example, aminoguanidine (B1677879) is a known inhibitor of advanced glycation end product (AGE) formation. nih.govnih.gov It is believed to act by trapping reactive carbonyl species that are intermediates in the AGE formation pathway.

The interaction between this compound and albumin is complex and not fully understood. nih.gov Research has indicated that decreased albumin concentration can increase the sensitivity of assays using DMF for fructosamine determination. nih.gov This suggests an interaction between DMF and albumin that can influence the reaction kinetics. nih.gov While direct inhibition of HSA concentration by DMF is not the primary focus of research, the glycation process it models can lead to structural and functional changes in HSA, potentially affecting its stability and clearance, which could indirectly influence its concentration over time.

The table below outlines the effects of glycation on Human Serum Albumin.

ParameterEffect of Glycation on HSA
Structure Can lead to hyperchromicity, quenching of tryptophan fluorescence, increased melting temperature, and perturbations in secondary and tertiary structure. nih.gov
Function May alter drug binding and transport capabilities. wjgnet.com
Pathological Implications Formation of fructosylated-HSA-AGEs can contribute to cellular damage. nih.gov

This table summarizes the consequences of the glycation process on HSA.

Contributions to Understanding Cellular Metabolism

This compound serves as a valuable research tool for investigating the broader implications of the Maillard reaction and Amadori product formation in biological systems. The Maillard reaction, initially studied in the context of food chemistry, is now recognized as a significant pathway in cellular metabolism and pathology. biosyn.com

The formation of Amadori products, such as fructosyl-lysine from the reaction of glucose and lysine, is a key event in this pathway. wikipedia.orgmedchemexpress.com The study of stable Amadori products like this compound allows researchers to elucidate the mechanisms of protein glycation and the subsequent formation of advanced glycation end products (AGEs). These processes are implicated in the pathophysiology of various diseases, including diabetes. nih.gov

By providing a stable model compound, this compound helps in:

Developing and standardizing assays to measure glycated proteins. scbt.com

Investigating the enzymatic and non-enzymatic pathways involved in the metabolism of glycated proteins.

Understanding how the accumulation of Amadori products and AGEs can impact cellular function and contribute to disease progression.

The study of how organisms metabolize naturally occurring Amadori products, like fructosyl-lysine, further highlights the relevance of these compounds in cellular metabolism. For instance, E. coli possesses a specific enzymatic pathway to utilize fructosyl-lysine as a source of carbon and lysine. wikipedia.org This indicates that cells have evolved mechanisms to handle the products of non-enzymatic glycation, underscoring the physiological importance of these reactions.

Applications of 1 Deoxy 1 Morpholino D Fructose in Biochemical Research Methodologies

Utilization in Glycation and Fructosamine (B8680336) Assays

1-Deoxy-1-morpholino-D-fructose is widely employed as a standard in the development and calibration of glycation and fructosamine assays. scbt.com These assays are crucial for measuring the concentration of non-enzymatically glycated proteins in biological samples, such as serum. Glycation is a process where a sugar molecule, such as fructose (B13574) or glucose, bonds to a protein or lipid molecule without the controlling action of an enzyme. Fructosamines are the resulting ketoamines formed from this reaction.

DMF's utility in this context stems from its structural similarity to the 1-deoxy-1-amino-fructose moiety found in proteins that have undergone the initial stage of glycation, known as the Amadori rearrangement. sigmaaldrich.com Because DMF is a stable, well-characterized compound, it provides a reliable reference point for quantifying the level of fructosamines in complex biological fluids. scbt.com Researchers use DMF to create calibration curves, which are essential for ensuring the accuracy and consistency of fructosamine assays used in both research and clinical settings to monitor conditions associated with high blood sugar. sigmaaldrich.com

As a Carbohydrate Compound Mimic in Laboratory Studies

The structural analogy of this compound to natural sugar derivatives allows it to function as a mimic in various laboratory investigations, providing insights into metabolic and interactive pathways. ontosight.ai

DMF serves as a valuable probe for exploring the intricacies of sugar metabolism. ontosight.ai Research into its biological activities contributes to a deeper understanding of fundamental processes like glycolysis and cellular metabolism. ontosight.ai As a stable Amadori product, it can be used to study the enzymes that recognize and process glycated proteins. For instance, it can act as a substrate for fructosamine-3-kinase (FN3K), an enzyme that plays a role in deglycation pathways.

By using a stable mimic like DMF, researchers can investigate specific enzymatic steps and metabolic fates of fructose-derived compounds without the confounding factor of the sugar's own reactivity. nih.gov This allows for a more controlled examination of pathways such as the polyol pathway, which is involved in the endogenous synthesis of fructose from glucose. uky.edu The study of how such mimics are processed provides critical information on how organisms handle glycated substances and the potential consequences of their accumulation. nih.gov

The non-enzymatic glycation of proteins can significantly alter their structure and function, leading to the formation of advanced glycation end-products (AGEs). These modifications can affect how proteins interact with each other and with other molecules. This compound is used as a model compound to study these glycation-induced changes in a controlled laboratory setting.

By using DMF, researchers can investigate how the addition of a fructosamine structure to a protein influences its binding affinities and biological recognition. nih.gov This is crucial for understanding the pathological consequences of protein glycation, which is implicated in aging and various diseases. chemsynlab.com The compound allows for the systematic study of interactions between glycated proteins and their receptors or other cellular components, helping to elucidate the mechanisms underlying the effects of AGEs.

Cryoprotective and Stabilizing Agent Applications

Beyond its use as a metabolic probe, this compound has demonstrated utility as a cryoprotective and stabilizing agent for a range of biological materials. chemsynlab.com

DMF has been identified as an effective cryoprotectant for both proteins and cells. chemsynlab.com During freezing and thawing cycles, the formation of ice crystals can cause significant damage to cellular structures and denature proteins. Cryoprotectants work by lowering the freezing point and reducing the amount of ice formed, thereby preserving the integrity of the biological sample. The multiple hydroxyl groups on the fructose backbone of DMF are thought to contribute to this protective effect, similar to other sugar-based cryoprotectants.

The stabilizing properties of this compound also extend to enzymes and other biologics. chemsynlab.com Maintaining the structural integrity and biological activity of these complex molecules is essential for their use in research and therapeutic applications. DMF can help stabilize these molecules, protecting them from degradation during storage and handling. This application is particularly valuable in the biotechnology and pharmaceutical fields, where the long-term stability of enzyme preparations and biologic drugs is a critical requirement. chemsynlab.com

Interactive Data Table: Research Applications of this compound

Application AreaSpecific UseDescription of Research Finding
Biochemical Assays Fructosamine Assay StandardUsed to create calibration curves for quantifying glycated proteins in serum samples due to its stable structure. scbt.com
Metabolic Studies Carbohydrate MimicActs as a substrate for enzymes like fructosamine-3-kinase (FN3K), allowing for the study of glycation and sugar metabolic pathways. ontosight.ai
Protein Chemistry Glycoprotein Interaction StudiesHelps elucidate how glycation affects protein function and interactions by serving as a model Amadori product. nih.gov
Biopreservation CryoprotectantProtects proteins and cells from damage during freezing by inhibiting ice crystal formation. chemsynlab.com
Biotechnology Stabilizing AgentEnhances the stability of enzymes and other biologics during storage and handling. chemsynlab.com

Computational Studies and Drug Discovery Approaches

The exploration of this compound (DMF) and its derivatives within computational drug discovery paradigms, such as ligand docking and virtual screening, is an emerging area of research. While DMF is well-established as a standard in glycation assays, its potential as a scaffold for enzyme inhibitors is a subject of growing interest, driven by the structural motifs it shares with bioactive molecules. The morpholine (B109124) ring, in particular, is a recognized pharmacophore in medicinal chemistry, known to enhance the physicochemical properties and biological activity of compounds.

Currently, specific and detailed ligand docking studies focusing exclusively on this compound as a primary ligand to identify novel enzyme inhibitors are not extensively documented in publicly available scientific literature. However, the principles of molecular docking provide a strong rationale for its potential application.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like DMF or its analogs) into the active site of a target protein (an enzyme). The goal is to predict the binding affinity and mode of interaction, which are crucial for assessing the inhibitory potential of the ligand.

The structural characteristics of DMF, featuring a fructose backbone and a morpholine ring, make it an intriguing candidate for such simulations. The fructose moiety can mimic natural substrates, potentially targeting carbohydrate-binding sites on enzymes, while the morpholine ring can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for stable ligand-protein binding.

Future research could leverage the known three-dimensional structures of enzymes implicated in carbohydrate metabolism or diseases associated with glycation to perform docking studies with DMF. Such studies would aim to:

Predict Binding Affinity: Calculate the free energy of binding to estimate how strongly DMF interacts with the enzyme's active site.

Identify Key Interactions: Visualize and analyze the specific amino acid residues involved in binding, providing insights into the mechanism of potential inhibition.

Guide Structural Modifications: Use the docking results to inform the rational design of novel DMF derivatives with improved binding affinity and selectivity.

While direct and published research on the ligand docking of DMF for enzyme inhibition is sparse, the methodology holds significant promise for uncovering new therapeutic applications for this and related compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns that have successfully identified potent enzyme inhibitors using this compound as a lead scaffold are not widely reported in peer-reviewed literature, the compound's structural features make it a relevant starting point for such endeavors.

The general workflow for a virtual screening campaign centered around the DMF scaffold would involve:

Target Selection: Identifying an enzyme of therapeutic interest where a fructose-like or morpholine-containing inhibitor might be effective.

Library Generation: Creating a virtual library of compounds that are structurally related to DMF. This can be done by enumerating various substitutions on the fructose or morpholine moieties.

Computational Screening: Using high-throughput docking or pharmacophore modeling to rapidly assess the binding potential of each compound in the virtual library against the target enzyme. A pharmacophore model would define the essential three-dimensional arrangement of functional groups required for binding, based on the structure of DMF.

Hit Selection and Experimental Validation: Promising candidates ("hits") from the virtual screen would be selected for synthesis and subsequent experimental testing to confirm their inhibitory activity.

Although direct examples are limited, the principles of virtual screening have been successfully applied to identify inhibitors for enzymes involved in fructose metabolism, such as ketohexokinase. These studies provide a blueprint for how a similar approach could be employed with a focus on the unique structural attributes of this compound. The morpholine ring, being a "privileged" scaffold in medicinal chemistry, suggests that derivatives of DMF could exhibit favorable drug-like properties.

Future research in this area is warranted to explore the potential of the this compound scaffold in the discovery of novel enzyme inhibitors through systematic virtual screening campaigns.

Future Research Directions and Unexplored Avenues for 1 Deoxy 1 Morpholino D Fructose

Further Elucidation of Molecular Mechanisms of Action in Complex Biological Systems

The primary mechanism of action for 1-Deoxy-1-morpholino-D-fructose involves its interaction with proteins to form glycated products. These advanced glycation end-products (AGEs) can alter protein function and are implicated in various physiological and pathological processes. As a stable Amadori product, DMF is a key subject in investigations into non-enzymatic glycation reactions. It serves as a model system for studying fructosamine (B8680336) chemistry, particularly in the context of protein glycation and the formation of AGEs.

Future research should focus on delineating the precise molecular pathways affected by DMF in various biological contexts. While it is known to be a substrate for fructosamine-3-kinase (FN3K), an enzyme involved in deglycation, the downstream consequences of this interaction and its potential influence on other cellular signaling cascades are not fully understood. Investigating its effects on complex systems such as cellular metabolism and glycolysis could provide significant insights. ontosight.ai

Development of Advanced Analytical Techniques for Comprehensive Characterization in Diverse Research Contexts

Currently, this compound is utilized as a standard in glycation assays to quantify glycated proteins. scbt.com Its stability under physiological conditions makes it a valuable tool for these analytical methods. Thin-layer chromatography (TLC) is a suitable technique for assessing its purity. sigmaaldrich.comsigmaaldrich.com

The development of more sophisticated analytical methods is crucial for the comprehensive characterization of DMF and its interactions in complex biological matrices. While techniques like TLC are used, higher resolution methods could provide more detailed information. sigmaaldrich.comsigmaaldrich.com Advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques could be employed to identify and quantify DMF and its metabolites in various biological samples, offering a clearer picture of its biodistribution and fate.

Systematic Investigation of Structure-Activity Relationships for Enhanced Biological Specificity

The unique structure of this compound, with its morpholino group substituting the hydroxyl group at the C1 position of D-fructose, is key to its properties. ontosight.ai This modification enhances its stability and alters its electronic characteristics. The basicity of the morpholine (B109124) ring may also play a role in its interactions with enzymes and receptors.

A systematic investigation into the structure-activity relationships (SAR) of DMF is warranted. By synthesizing and testing a series of analogs with modifications to the morpholine ring or the fructose (B13574) backbone, researchers could identify key structural features responsible for its biological activity. This could lead to the development of derivatives with enhanced specificity for particular enzymes or pathways, making them more potent and selective research tools.

Exploration as a Chemical Scaffold for the Synthesis of Novel Research Probes and Chemical Entities

The stable nature of this compound makes it an attractive scaffold for the development of novel chemical probes. Its synthesis involves the replacement of the hydroxyl group at the 1-position of D-fructose with a morpholino group. ontosight.ai

By attaching fluorescent tags, biotin, or other reporter molecules to the DMF structure, researchers could create powerful tools for visualizing and tracking glycation processes in living cells and organisms. Furthermore, using DMF as a starting point for combinatorial chemistry could lead to the discovery of new chemical entities with unique biological activities, potentially expanding its application beyond its current use as a research standard.

Refinement and Development of Synthetic Methodologies for Improved Yields and Purity

The synthesis of this compound was first achieved in the mid-20th century. Current methods involve the reaction of D-fructose with morpholine. ontosight.ai While the compound is commercially available, optimizing the synthetic route to improve yields and purity would be beneficial for the research community. ontosight.ai

Exploring new catalytic systems, reaction conditions, and purification techniques could lead to more efficient and cost-effective production of high-purity DMF. This would not only make the compound more accessible for routine research but also ensure the reliability and reproducibility of experimental results. Flow chemistry, for instance, has shown promise in enhancing the throughput of similar carbohydrate syntheses. beilstein-journals.org

Q & A

Q. How is the molecular structure of 1-Deoxy-1-morpholino-D-fructose determined, and what analytical methods are recommended for verification?

The molecular structure (C10_{10}H19_{19}NO7_7) is confirmed via X-ray crystallography, revealing an acyclic conformation with three stereocenters . For verification, use:

  • Nuclear Magnetic Resonance (NMR) : To analyze proton and carbon environments, particularly distinguishing morpholino and fructose moieties .
  • Mass Spectrometry (MS) : To validate molecular weight (265.26 g/mol) and fragmentation patterns .
  • Elemental Analysis : Confirm empirical formula and resolve discrepancies (e.g., conflicting reports of C10_{10}H19_{19}NO6_6 vs. C10_{10}H19_{19}NO7_7) .

Q. What synthetic methodologies are effective for producing this compound?

The compound is synthesized via reductive amination of D-fructose with morpholine, followed by purification using:

  • Column Chromatography : To isolate the product from byproducts .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals for structural studies .
  • HPLC : For analytical validation of purity (>98%) .

Q. How are physical properties like melting point and solubility characterized?

  • Differential Scanning Calorimetry (DSC) : Determines melting point (147–148°C) and thermal stability .
  • Solubility Profiling : Test in polar solvents (water, DMSO) and non-polar solvents (hexane) to guide experimental design .

Advanced Research Questions

Q. What experimental approaches identify this compound as a competitive inhibitor in plant sugar transporters?

  • Fluorescence-Based Assays : Use modified SWEET1 transporters (e.g., SweetTrac2) to monitor uptake inhibition in Arabidopsis thaliana. The compound shows no fluorescence response, suggesting competitive binding over substrate transport .
  • Kinetic Studies : Measure KiK_i values under varying substrate concentrations to confirm inhibition mechanisms .

Q. How is this compound utilized in asymmetric synthesis and chiral catalysis?

  • Chiral Derivatization : React with racemic mixtures to form diastereomers separable via HPLC or crystallography .
  • Catalysis : Employ in aldol reactions, leveraging its morpholino group to stabilize transition states and enhance enantioselectivity .

Q. What crystallographic techniques resolve the acyclic conformation of this compound?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., C1-N bond: 1.47 Å) .
  • Density Functional Theory (DFT) : Validates experimental data and predicts reactive sites for further functionalization .

Q. How does this compound participate in glycation and oxidative stress studies?

  • In Vitro Glycation Models : Incubate with proteins (e.g., serum albumin) to mimic non-enzymatic glycation, followed by LC-MS/MS to detect advanced glycation end-products (AGEs) .
  • Superoxide Generation Assays : Use cytochrome c reduction assays to quantify O2_2^- production, linking glycation to oxidative pathways .

Methodological Notes

  • Contradictions in Molecular Formula : Discrepancies (e.g., C10_{10}H19_{19}NO6_6 vs. C10_{10}H19_{19}NO7_7) require cross-validation via high-resolution MS and elemental analysis .
  • CAS Registry : Use 6291-16-3 for unambiguous database searches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.